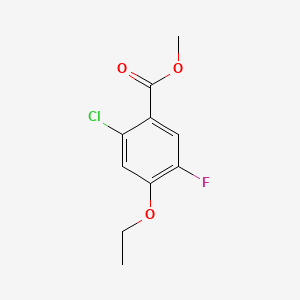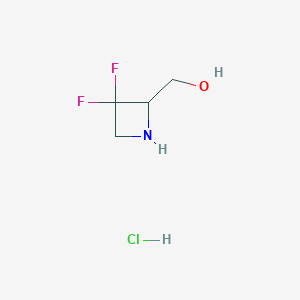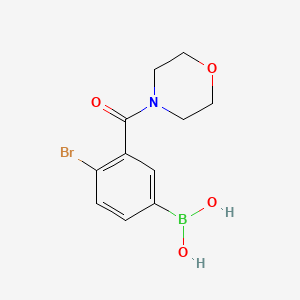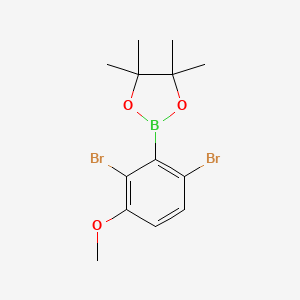
4-(Fluoro-18F)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Fluoro-18F)benzoic acid is an organic compound with the molecular formula C7H5FO2. It is a derivative of benzoic acid, where a fluorine atom is substituted at the para position of the benzene ring. This compound is a colorless solid and is used as a synthetic intermediate in various chemical processes .
Preparation Methods
4-(Fluoro-18F)benzoic acid can be synthesized through several methods. One common method involves the Schiemann reaction, where 4-aminobenzoic acid is protected as the ethyl ester, diazotized, and then fluoride is introduced using tetrafluoroborate. The ester is then hydrolyzed to convert it back to the free acid . Another method involves the aerobic biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
4-(Fluoro-18F)benzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different fluorinated derivatives.
Reduction: Reduction reactions can convert it into fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
4-(Fluoro-18F)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a precursor in the synthesis of radiolabeled compounds for imaging studies.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Fluoro-18F)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can be incorporated into radiolabeled compounds that target specific tissues or organs. The fluorine atom’s presence enhances the compound’s stability and bioavailability, making it useful for imaging and diagnostic purposes .
Comparison with Similar Compounds
4-(Fluoro-18F)benzoic acid can be compared with other fluorinated benzoic acids, such as:
2-Fluorobenzoic acid: The fluorine atom is at the ortho position.
3-Fluorobenzoic acid: The fluorine atom is at the meta position.
4-Chlorobenzoic acid: The fluorine atom is replaced with a chlorine atom at the para position.
4-Bromobenzoic acid: The fluorine atom is replaced with a bromine atom at the para position . The unique positioning of the fluorine atom in this compound gives it distinct chemical properties and reactivity, making it particularly useful in specific applications.
Properties
CAS No. |
10011-97-9 |
|---|---|
Molecular Formula |
C7H5FO2 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
4-(18F)fluoranylbenzoic acid |
InChI |
InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i8-1 |
InChI Key |
BBYDXOIZLAWGSL-COJKEBBMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)[18F] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hcl](/img/structure/B14028242.png)
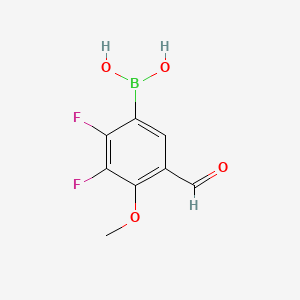
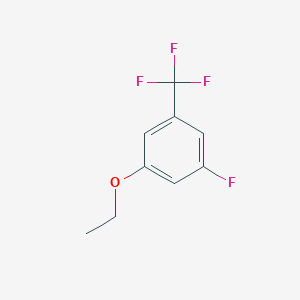



![tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate formate](/img/structure/B14028262.png)
![2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide](/img/structure/B14028275.png)

